REACTION_SMILES
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[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[CH3:25][O:26][P:27]([O:28][CH3:29])([O:30][CH3:31])=[O:32].[H-:23].[Na+:24].[OH2:33].[c:1]1([N:7]2[C:8](=[O:17])[NH:9][CH2:10][c:11]3[c:12]2[n:13][cH:14][cH:15][cH:16]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]2[C:8](=[O:17])[N:9]([CH3:18])[CH2:10][c:11]3[c:12]2[n:13][cH:14][cH:15][cH:16]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(=O)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NCc2cccnc2N1c1ccccc1
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Name
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Type
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product
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Smiles
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CN1Cc2cccnc2N(c2ccccc2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |